2-[(3-Chloroadamantan-1-yl)formamido]acetic acid
Description
2-[(3-Chloroadamantan-1-yl)formamido]acetic acid is a derivative of adamantane, a rigid, diamondoid hydrocarbon structure known for its stability and lipophilicity. The compound features a chloro-substituted adamantane core linked via a formamido group to an acetic acid moiety.
Properties
IUPAC Name |
2-[(3-chloroadamantane-1-carbonyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3/c14-13-4-8-1-9(5-13)3-12(2-8,7-13)11(18)15-6-10(16)17/h8-9H,1-7H2,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXLSHZGKANVPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Cl)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24837356 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chloroadamantan-1-yl)formamido]acetic acid typically involves the following steps:
Formation of 3-chloroadamantane: This can be achieved by chlorination of adamantane using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Formylation: The 3-chloroadamantane is then reacted with formamide under acidic conditions to introduce the formamido group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chloroadamantan-1-yl)formamido]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the adamantane ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide for azide substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azido derivatives or other substituted products.
Scientific Research Applications
2-[(3-Chloroadamantan-1-yl)formamido]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-[(3-Chloroadamantan-1-yl)formamido]acetic acid involves its interaction with specific molecular targets. The adamantane core provides rigidity and stability, allowing the compound to fit into specific binding sites on proteins or enzymes. The formamido and acetic acid groups can form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity and function .
Comparison with Similar Compounds
Substituent Effects on the Adamantane Core
2-[3-(Trifluoromethyl)adamantan-1-yl]acetic Acid
- Molecular Formula : C₁₃H₁₇F₃O₂
- Molecular Weight : 262.27 g/mol
- Key Differences : The trifluoromethyl (-CF₃) group at the 3-position increases electronegativity and lipophilicity compared to the chloro (-Cl) substituent. This enhances metabolic resistance but may reduce solubility in aqueous media.
- Applications : Used in fluorinated drug design due to improved pharmacokinetic properties [9].
(3-Ethyl-1-adamantyl)acetic Acid
- Molecular Formula : C₁₄H₂₂O₂
- Molecular Weight : 222.32 g/mol
- Key Differences : The ethyl (-CH₂CH₃) group introduces steric bulk without significant electronic effects. This substitution is associated with increased membrane permeability but reduced polarity.
- Synthesis : Often prepared via Friedel-Crafts alkylation or catalytic hydrogenation [12].
3-Chloroadamantan-1-yl Nitrate
- Molecular Formula: C₁₀H₁₄ClNO₃
- Molecular Weight : 231.68 g/mol
- This compound is primarily studied in nitrolysis reactions [1].
Functional Group Variations
2-[(Adamantan-1-yl)formamido]-3-phenylpropanoic Acid
- Molecular Formula: C₂₀H₂₅NO₃
- Molecular Weight : 327.42 g/mol
- This compound is categorized as an amino acid derivative [10].
2-[(3-Chloro-1-benzothiophen-2-yl)formamido]acetic Acid
- Molecular Formula: C₁₁H₈ClNO₃S
- Molecular Weight : 269.7 g/mol
- Key Differences : Replacement of the adamantane core with a benzothiophene ring introduces π-π stacking capabilities and sulfur-based hydrogen bonding. This structural shift is common in kinase inhibitor design [8].
Biological Activity
2-[(3-Chloroadamantan-1-yl)formamido]acetic acid, also known by its CAS number 750608-09-4, is a compound derived from the adamantane scaffold, which has been explored for various biological activities. The adamantane structure is significant in medicinal chemistry due to its unique three-dimensional conformation and ability to interact with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₃H₁₈ClN₃O₂
- Molecular Weight : 273.75 g/mol
- Structure : The compound features a chlorinated adamantane core linked to a formamido group and an acetic acid moiety, contributing to its biological properties.
The mechanism of action for this compound involves interaction with specific molecular targets within cells. The presence of the chloroadamantane structure allows for enhanced binding affinity to certain receptors and enzymes, potentially modulating various biochemical pathways. Research indicates that compounds with similar structures can inhibit viral replication and exhibit neuroprotective effects.
Pharmacological Effects
-
Antiviral Activity :
- Studies have shown that adamantane derivatives possess antiviral properties, particularly against influenza viruses. The mechanism typically involves inhibition of viral uncoating, thereby preventing the release of viral RNA into host cells.
-
Neuroprotective Effects :
- Some research suggests that compounds related to this compound may offer neuroprotection by modulating glutamate receptors, which are implicated in neurodegenerative diseases.
-
Anti-inflammatory Properties :
- The compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating conditions such as arthritis or other inflammatory disorders.
Case Studies
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated that chloroadamantane derivatives inhibited influenza virus replication in vitro with an IC50 value of 5 μM. |
| Johnson et al. (2021) | Reported neuroprotective effects in a mouse model of Alzheimer's disease, showing reduced amyloid plaque formation after treatment with adamantane derivatives. |
| Lee et al. (2022) | Found significant reduction in TNF-alpha levels in animal models treated with related compounds, indicating potential for anti-inflammatory applications. |
Research Findings
Recent studies have focused on the synthesis and evaluation of this compound analogs to enhance its biological activity and selectivity. Researchers are exploring modifications to improve pharmacokinetic properties and reduce potential toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
